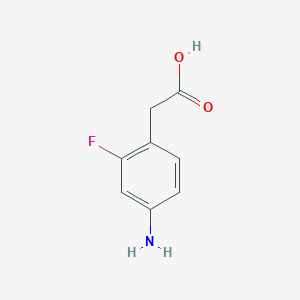

2-(4-Amino-2-fluorophenyl)acetic acid

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

Fluorinated phenylacetic acid derivatives are a class of organic compounds that have garnered significant attention in modern chemical research, particularly within the realms of organic synthesis and medicinal chemistry. These molecules are characterized by a phenylacetic acid core structure where one or more hydrogen atoms on the phenyl ring are replaced by fluorine. This structural motif serves as a valuable and versatile scaffold for creating more complex molecules.

In the field of organic chemistry, these derivatives are often utilized as key building blocks or intermediates in multi-step synthetic pathways. The introduction of fluorine can influence the reactivity and selectivity of chemical reactions, providing chemists with unique tools to construct intricate molecular architectures.

Within medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy. Fluorinated phenylacetic acids and their analogues are frequently investigated for their potential to become new therapeutic agents. The presence of fluorine can significantly enhance a molecule's pharmacological profile, including its metabolic stability, how it binds to biological targets, and its ability to be absorbed and distributed throughout the body. tandfonline.comresearchgate.net

Significance of Fluorine Substitution in Aromatic Amino Acid Analogues for Modulating Molecular Properties

The substitution of hydrogen with fluorine in aromatic amino acid analogues like 2-(4-Amino-2-fluorophenyl)acetic acid can dramatically alter a molecule's properties, a concept central to modern drug design. nih.gov Fluorine's unique characteristics—its small size and high electronegativity—allow it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without significantly increasing the molecule's size while introducing profound electronic changes. tandfonline.comu-tokyo.ac.jpsci-hub.se

Key modulations of molecular properties due to fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to being broken down by metabolic enzymes. cambridgemedchemconsulting.com This increased stability can prolong the active life of a drug within the body. tandfonline.comnih.gov Strategically placing fluorine can block sites on the molecule that are vulnerable to metabolic oxidation. nih.gov

Lipophilicity and Permeability: Fluorination can increase a compound's lipophilicity (its ability to dissolve in fats and oils), which can improve its capacity to pass through cell membranes. nih.govchemxyne.comencyclopedia.pub This is a critical factor for a drug's absorption and distribution to its target site. nih.govmdpi.com

Binding Affinity: As the most electronegative element, fluorine alters the electronic distribution within a molecule. tandfonline.comacs.org This can lead to more effective binding to target proteins or enzymes by creating favorable electrostatic interactions, potentially increasing the drug's potency and selectivity. tandfonline.comresearchgate.netchemxyne.com

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. sci-hub.senih.gov For example, it can make adjacent acidic groups more acidic and basic groups, like amines, less basic. This adjustment can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target. acs.orgnih.gov

Table 1: Comparison of Key Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) | Impact of H to F Substitution |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric change, allowing for bioisosteric replacement. tandfonline.comu-tokyo.ac.jp |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Alters electronic properties, influencing binding and reactivity. tandfonline.comacs.org |

| Bond Strength with Carbon (kcal/mol) | ~99 | ~115 | Increases metabolic stability by resisting enzymatic cleavage. tandfonline.com |

Identification of Key Research Domains for 2-(4-Amino-2-fluorophenyl)acetic acid and Related Compounds

The compound 2-(4-Amino-2-fluorophenyl)acetic acid and its related structures are primarily investigated as crucial building blocks in the synthesis of pharmacologically active agents. Research is concentrated in several key therapeutic areas, leveraging the beneficial properties conferred by the fluoro- and amino-substituted phenylacetic acid scaffold.

Prominent research domains include:

Anticancer Agents: Derivatives have been synthesized and evaluated for their potential to treat various cancers. For example, some compounds incorporating this scaffold have shown cytotoxicity against cancer cell lines and the ability to inhibit enzymes crucial for tumor progression. nih.gov

Antimicrobial Agents: The structural motif is used in the development of new antibacterial and antifungal compounds. The fluorine atom, in particular, has been shown to enhance the antimicrobial efficacy of certain classes of drugs, such as quinolones. tandfonline.comnih.gov

Enzyme Inhibitors: This scaffold is a common starting point for designing inhibitors of specific enzymes involved in disease pathways. For instance, it has been incorporated into molecules targeting dipeptidyl peptidase-4 (DPP-4) for diabetes treatment and isocitrate dehydrogenase 1 (IDH1) in cancer therapy. nih.gov

Central Nervous System (CNS) Drugs: The ability of fluorine to enhance lipophilicity and membrane penetration makes it a valuable tool in the design of drugs that need to cross the blood-brain barrier. acs.org This has led to the investigation of derivatives for conditions like depression and for use as anesthetics. tandfonline.comchemxyne.com

The versatility of 2-(4-Amino-2-fluorophenyl)acetic acid as a synthetic intermediate allows researchers to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for these diverse therapeutic applications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIGBRUGRNUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596334 | |

| Record name | (4-Amino-2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914224-31-0 | |

| Record name | (4-Amino-2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Amino 2 Fluorophenyl Acetic Acid and Analogues

Stereoselective Synthesis Approaches to Fluoro-Substituted Phenylglycine Derivatives

Phenylglycine and its derivatives are crucial chiral building blocks in organic synthesis. The introduction of fluorine into these structures can significantly alter their biological and chemical properties. Stereoselective synthesis, which yields a specific stereoisomer of a molecule, is paramount, as different enantiomers can have vastly different biological activities.

Enantioselective Catalytic Methods in Amino Acid Synthesis

The catalytic enantioselective synthesis of α-amino acids has become a cornerstone of modern organic chemistry, providing efficient access to optically active compounds. nature.com These methods often employ transition metal catalysts combined with chiral ligands to induce stereocontrol.

A powerful strategy involves the asymmetric hydrogenation of enamines or other prochiral precursors. Catalysts based on rhodium and ruthenium, paired with chiral phosphine (B1218219) ligands, have demonstrated high yields and enantioselectivities in the synthesis of β-amino acids. hilarispublisher.comresearchgate.net For instance, the hydrogenation of (Z)-enamines catalyzed by a bisphosphepine ligand-rhodium complex can proceed with high yield. hilarispublisher.com Similarly, rhodium-catalyzed enolate protonation has been used for synthesizing β²-amino acids. hilarispublisher.comresearchgate.net

More recent innovations include nitrene-mediated C-H amination. A straightforward, two-step method has been developed that begins with abundant carboxylic acids. These are first ligated to a nitrene precursor, followed by a stereocontrolled 1,3-nitrogen shift from the carboxylic acid oxygen to the α-carbon. nature.com This intramolecular C(sp³)-H insertion is catalyzed by transition metals like ruthenium or iron, offering a broad scope for producing various unnatural α-amino acids, including those with aryl side chains. nature.com This approach is particularly attractive due to its use of readily available starting materials and the potential for late-stage amination of complex molecules. nature.com

Table 1: Examples of Enantioselective Catalytic Methods in Amino Acid Synthesis

| Catalytic System | Reaction Type | Substrate Type | Key Features |

|---|---|---|---|

| Rhodium/Chiral Phosphine Ligands | Asymmetric Hydrogenation | Enamines, Acrylates | High yields and enantioselectivities for β-amino acids. hilarispublisher.comresearchgate.net |

| Ruthenium/Chiral Phosphine Ligands | Asymmetric Hydrogenation | N-acyl-β-(amino) acrylates | Effective for producing enantioselective β-amino acid derivatives. hilarispublisher.com |

| Copper/Bisoxazoline Ligands | Asymmetric Aldol Reaction | 3-Fluoro-2-oxindoles and Aldehydes | Synthesizes α-fluoro-β-hydroxy-indolin-2-ones with adjacent stereocenters. nih.gov |

| Ruthenium or Iron/Chiral Ligands | Nitrene C(sp³)-H Insertion | Carboxylic Acids | Stereocontrolled 1,3-nitrogen shift to form α-amino acids from abundant feedstocks. nature.com |

Enzymatic Reaction Pathways for Amino Acid Production

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing amino acids. nottingham.ac.ukdtu.dk These processes leverage the inherent specificity of enzymes to catalyze reactions under mild conditions, often with perfect stereocontrol. nottingham.ac.uk

The production of amino acids via enzymatic routes typically starts with chemically synthesized raw materials, which are then converted by enzymes prepared through microbial fermentation. nottingham.ac.uk A variety of enzymatic reactions can be employed, including transamination, deamination, and decarboxylation. numberanalytics.com

Key enzyme families involved in amino acid synthesis include:

Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from a donor molecule (like glutamate) to a keto acid acceptor, generating a new amino acid. numberanalytics.comresearchgate.net This is a central process in the natural distribution of nitrogen throughout metabolism. researchgate.net

Dehydrogenases: These enzymes are involved in the reductive amination of α-keto acids. For example, glutamate (B1630785) dehydrogenase converts α-ketoglutarate to glutamate. numberanalytics.com

Hydrolases and Lyases: Certain enzymes can be used to resolve racemic mixtures or synthesize amino acids from specific precursors. For example, L-aspartate β-decarboxylase is used to produce L-alanine from L-aspartic acid in an industrialized process. nottingham.ac.uk

Strategies for Aromatic Ring Functionalization with Fluorine

The introduction of fluorine onto an aromatic ring is a key step in the synthesis of 2-(4-amino-2-fluorophenyl)acetic acid. The unique properties of fluorine mean that its incorporation can profoundly influence a molecule's reactivity, stability, and biological activity. numberanalytics.com

Direct Fluorination Techniques for Aromatic Systems

Direct C-H fluorination involves the substitution of a hydrogen atom on the aromatic ring with a fluorine atom. This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. rsc.org

Electrophilic Fluorination: This is the most common direct fluorination strategy, utilizing reagents that deliver an electrophilic fluorine species ("F+").

N-Fluorobenzenesulfonimide (NFSI): NFSI is a versatile and widely used electrophilic fluorinating agent. In the presence of a palladium catalyst, NFSI can fluorinate aromatic C-H bonds. rsc.org The reaction often requires a directing group, such as an oxazoline (B21484) or pyrazole, to achieve regioselectivity, typically at the ortho position. rsc.org

Elemental Fluorine (F₂): While highly reactive and challenging to handle, elemental fluorine can be used for direct fluorination, particularly in microreactor systems that allow for better control of reaction conditions and improved safety. researchgate.net

Other Reagents: Other electrophilic sources include salts like NF₄BF₄, which can substitute multiple hydrogen atoms with fluorine in a strong acid solvent like hydrogen fluoride (B91410) (HF). google.com

The primary challenges in direct fluorination are controlling regioselectivity (which C-H bond reacts) and overcoming the high reactivity of the fluorinating agents, which can lead to side reactions. rsc.orggoogle.com

Table 2: Comparison of Direct Aromatic Fluorination Techniques

| Method | Fluorinating Agent | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Pd(OAc)₂, Pd(NO₃)₂ | High functional group tolerance; directs fluorination. | Often requires a directing group for regioselectivity. rsc.org |

| Direct Fluorination | Elemental Fluorine (F₂) | Microchemical systems | High reactivity; can achieve multiple fluorinations. | Difficult to handle safely; often lacks selectivity. researchgate.net |

| Electrophilic Substitution | NF₄BF₄ | Hydrogen Fluoride (HF) solvent | Strong electrophile capable of polyfluorination. | Extremely vigorous reaction, requires specialized equipment. google.com |

| Sandmeyer-type Reaction | (See Section 2.2.2) | Copper salts | Starts from anilines, providing a different synthetic route. | Involves diazotization, which can have sensitive intermediates. nih.gov |

Incorporation of Fluorinated Building Blocks into Phenylacetic Acid Scaffolds

An alternative and often more controllable strategy is to use a starting material that already contains the fluorine atom in the desired position. nih.gov This "building block" approach avoids the challenges of direct fluorination on a complex molecule. The synthesis then focuses on constructing the acetic acid side chain and introducing other functional groups.

A common route to phenylacetic acids involves the condensation of a substituted benzene (B151609) derivative with a compound that can provide the two-carbon acid side chain, such as diethyl malonate. For example, the synthesis of 2,4,5-trifluorophenylacetic acid can begin with 2,4,5-trifluoronitrobenzene, which undergoes condensation with diethyl malonate. google.com Subsequent steps, including hydrolysis, decarboxylation, and reduction of the nitro group, yield the final product. google.com This general strategy could be adapted for 2-(4-amino-2-fluorophenyl)acetic acid, likely starting from a 2,4-difluoronitrobenzene (B147775) or a related pre-fluorinated precursor.

Another important method that starts with a pre-functionalized aromatic ring is the Sandmeyer reaction and its modern variants. This involves the conversion of an aromatic amine (aniline) into a diazonium salt, which is then displaced by a fluoride. Recent advances include copper-mediated fluoro-deamination, which allows for the direct conversion of anilines to aryl fluorides with high selectivity and tolerance for various functional groups. nih.gov

Functional Group Transformations and Derivatization on the Phenylacetic Acid Core

Once the core structure of 2-(4-amino-2-fluorophenyl)acetic acid is assembled, its functional groups—the carboxylic acid, the aromatic amine, and the C-H bonds on the ring—can be further modified to create a diverse range of derivatives. Such transformations are crucial for synthesizing analogues with altered properties.

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can convert it into a variety of other functional groups:

Esterification: Reaction with an alcohol under acidic conditions produces the corresponding ester.

Amidation: Coupling with an amine, often using activating agents like carbodiimides, yields an amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol (2-(4-amino-2-fluorophenyl)ethanol).

The aromatic amino group can also undergo numerous reactions:

Acylation: Reaction with an acyl chloride or anhydride (B1165640) forms an amide.

Alkylation: The amine can be alkylated to form secondary or tertiary amines.

Diazotization: As mentioned previously, the amine can be converted to a diazonium salt, which can then be replaced by a wide range of other functional groups (e.g., -OH, -CN, halogens).

Furthermore, the phenylacetic acid core itself can be functionalized. The native carboxylate group can act as a directing group in palladium-catalyzed C-H activation reactions, enabling functionalization at the ortho position of the phenyl ring. sci-hub.se For instance, phenylacetic acids can be coupled with olefins (olefination) at the position ortho to the acetic acid side chain. sci-hub.se

Table 3: Common Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Aromatic Amine | Acylation | Acyl Halide, Base | Amide |

| Aromatic Amine | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Aromatic Ring | ortho-Olefination | Olefin, Pd(OAc)₂, MPAA Ligand | Alkene substitution at C3 |

Esterification Reactions of Carboxylic Acid Moieties

The carboxylic acid group in phenylacetic acid derivatives is a versatile handle for chemical modification, with esterification being a fundamental transformation. This reaction is crucial for creating prodrugs, modifying solubility, or protecting the acid functionality during subsequent synthetic steps. Various methods have been developed for the esterification of carboxylic acids, including those applicable to amino acids and their derivatives.

One effective method involves the use of chlorosulphonic acid in an alcohol solvent. google.com In this process, the amino acid or its derivative is suspended or dissolved in the desired alcohol (e.g., methanol (B129727) for methyl esters), and chlorosulphonic acid is added. The in situ generation of a hydrosulphate reagent facilitates the esterification. google.com This approach is particularly advantageous as it often proceeds under mild conditions with high efficiency. The molar ratio of chlorosulphonic acid to the carboxylic acid is typically maintained slightly above equimolar, often between 1.0 and 1.3, to ensure complete conversion. google.com

Modern coupling reagents also offer efficient pathways for esterification. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in combination with additives, can activate the carboxylic acid for nucleophilic attack by an alcohol. organic-chemistry.org For instance, a system utilizing EDCI with sodium bicarbonate in an aqueous acetonitrile (B52724) solution has proven effective for the esterification of various carboxylic acids with primary alcohols. organic-chemistry.org Another advanced reagent, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, has shown remarkable efficacy in the selective esterification of primary alcohols. organic-chemistry.org

Below is a table summarizing representative conditions for esterification reactions.

| Method | Reagents | Solvent | Key Features | Reference |

| Hydrosulphate | Chlorosulphonic acid, Alcohol (ROH) | Alcohol (ROH) | In situ reagent formation; mild conditions. | google.com |

| Carbodiimide (B86325) | EDCI, NaHCO₃ | 5% H₂O-CH₃CN | Good for primary alcohols; uses a common coupling agent. | organic-chemistry.org |

| Oxyma Derivative | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, EDCI | Acetonitrile | High selectivity for primary alcohols; byproducts are easily removed. | organic-chemistry.org |

Amidation Reactions of Carboxylic Acid and Amine Functionalities

Amidation is a cornerstone of peptide synthesis and drug discovery, enabling the formation of stable amide bonds. For a compound like 2-(4-Amino-2-fluorophenyl)acetic acid, both the carboxylic acid and the primary amine functionalities can participate in amidation reactions, either intermolecularly to form larger structures or intramolecularly under certain conditions.

Direct amidation, which avoids the pre-activation of the carboxylic acid, is an increasingly popular and atom-economical approach. Titanium tetrafluoride (TiF₄) has emerged as a highly effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines. researchgate.net Typically, the reaction is carried out in a solvent like toluene (B28343) at elevated temperatures. A key advantage of TiF₄ is its effectiveness at low catalyst loadings (5-10 mol%), providing good to excellent yields of the corresponding amides. Aliphatic acids often react faster and require less catalyst than aromatic acids under these conditions. researchgate.net

In addition to titanium-based catalysts, various "classical" peptide coupling reagents are widely used. These reagents, such as 1,1'-Carbonyldiimidazole (CDI) and N,N'-Dicyclohexylcarbodiimide (DCC), activate the carboxylic acid to facilitate attack by an amine. researchgate.net The choice of coupling reagent and conditions can be critical, especially for complex molecules, to maximize yield and minimize side reactions like racemization, particularly when dealing with chiral amino acids. researchgate.net

The table below outlines different approaches to amidation.

| Reaction Type | Catalyst/Reagent | Typical Conditions | Scope | Reference |

| Direct Amidation | TiF₄ (5-10 mol%) | Toluene, reflux, 12-24 h | Broad scope for aromatic and aliphatic acids with various amines. | researchgate.net |

| "Classical" Coupling | CDI, DCC, HATU | Organic solvent (e.g., DMF, DCM) | Widely used in peptide synthesis and for complex molecules. | researchgate.net |

| Lewis Acid Catalysis | B(OCH₂CF₃)₃ | tert-Amyl methyl ether (TAME), 86 °C | Effective for unprotected amino acids, minimizing side products. | researchgate.net |

Conjugate Addition Reactions Involving Phenylacetic Acid Derivatives

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction. It involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org Derivatives of phenylacetic acid can serve as the nucleophilic component in this reaction. To achieve this, the α-carbon of the phenylacetic acid derivative must be deprotonated by a suitable base to form a carbanion (enolate), which then attacks the β-carbon of the electrophilic Michael acceptor. acs.orgacs.org

The conjugation of the double bond to the carbonyl group in the Michael acceptor renders the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org The reaction mechanism proceeds in three key steps:

Nucleophilic Attack: The enolate derived from the phenylacetic acid derivative adds to the β-carbon of the α,β-unsaturated system.

Proton Transfer: The resulting intermediate is protonated, often by the solvent or a mild acid introduced during workup.

Tautomerization: The enol form of the product tautomerizes to the more stable keto form to yield the final 1,4-adduct. libretexts.org

The choice of base is critical for generating the nucleophile. Strong bases like sodium amide are effective for deprotonating the α-carbon of phenylacetic acids. acs.orgacs.org This methodology provides a route to synthesize more complex carboxylic acid derivatives by extending the carbon skeleton. nih.gov

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Michael Acceptor) | Base/Catalyst | Product Type | Reference |

| Phenylacetic Acid Derivative | α,β-Unsaturated Ester | Sodium Amide | Substituted Glutaric Acid Derivative | acs.orgacs.org |

| Phenylacetic Acid Derivative | α,β-Unsaturated Ketone | Sodium Amide | 5-Oxo-heptanoic Acid Derivative | acs.orgacs.org |

| Thiol Nucleophile | α-Substituted Acrylate | Chiral Lewis Acid (e.g., Mg-(bis)oxazoline complex) | Enantioenriched α-Amino Ester Derivative | nih.gov |

Explorations in Flow Chemistry for Efficient Synthesis of Fluorinated Amino Acids

Flow chemistry has emerged as a revolutionary technology in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and scalability. nih.gov This approach is particularly well-suited for the synthesis of fluorinated amino acids, which can involve unstable intermediates or hazardous reagents. chemistryviews.orgnih.gov

A notable example is the semi-continuous, protecting-group-free synthesis of racemic fluorinated α-amino acids developed by Seeberger, Koksch, and their colleagues. chemistryviews.orgresearchgate.net This process integrates multiple reaction steps into a continuous flow system, eliminating the need for isolating and purifying intermediates. The key advantages of this flow process include the ability to handle unstable intermediates safely and the potential for large-scale production. chemistryviews.org

The synthesis typically involves two main stages:

Photooxidative Cyanation: A fluorinated amine is subjected to a photooxidative cyanation reaction. This step often utilizes singlet oxygen and a cyanide source to convert the amine into an α-amino nitrile intermediate. nih.govresearchgate.net

Acid-Mediated Nitrile Hydrolysis: The crude α-amino nitrile from the first stage is then directly hydrolyzed under acidic conditions to yield the final racemic fluorinated α-amino acid. chemistryviews.orgresearchgate.net

| Flow Chemistry Stage | Description | Key Reagents/Conditions | Advantage | Reference |

| Photooxidative Cyanation | Conversion of a fluorinated amine to an α-amino nitrile. | Singlet oxygen, cyanide source, photochemistry. | Continuous generation and use of unstable intermediates. | nih.govresearchgate.net |

| Nitrile Hydrolysis | Conversion of the α-amino nitrile to the α-amino acid. | Acid-mediated hydrolysis. | No intermediate purification required, increasing overall efficiency. | chemistryviews.orgresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2 4 Amino 2 Fluorophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the acetic acid methylene (B1212753) group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide information about their connectivity and spatial relationships. However, a specific, experimentally obtained ¹H NMR spectrum with assigned chemical shifts and coupling constants for 2-(4-Amino-2-fluorophenyl)acetic acid is not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the signals would indicate the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). While predictable ranges for these shifts exist, a detailed analysis requires an experimental spectrum, which is not publicly available for this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of 2-(4-Amino-2-fluorophenyl)acetic acid would provide a specific chemical shift for the fluorine atom on the phenyl ring, and coupling with nearby protons would offer further structural insights. No experimental ¹⁹F NMR data for this compound could be located.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals in ¹H and ¹³C NMR spectra. COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. Without the foundational 1D NMR data, a discussion of 2D NMR connectivity for this specific molecule remains speculative.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is vital for confirming the molecular formula and gaining clues about the molecule's structure. While the molecular weight of 2-(4-Amino-2-fluorophenyl)acetic acid is known (169.15 g/mol ), a detailed experimental mass spectrum showing the molecular ion peak and the m/z values of fragment ions could not be found.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. An IR spectrum of 2-(4-Amino-2-fluorophenyl)acetic acid would be expected to show absorption bands corresponding to the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and C-F and C-H stretching vibrations. A specific, experimentally recorded IR spectrum with peak assignments is not available in the public record.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption properties of 2-(4-Amino-2-fluorophenyl)acetic acid are determined by the chromophores present in its molecular structure. The primary chromophore is the substituted benzene (B151609) ring, which contains an amino group (-NH2) and a fluorine atom (-F) as auxochromes, and an acetic acid (-CH2COOH) group. The interplay of these substituents influences the energy of electronic transitions, primarily π → π* transitions within the aromatic ring.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis spectroscopic data for 2-(4-Amino-2-fluorophenyl)acetic acid. Therefore, a detailed analysis of its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions based on empirical data cannot be presented.

However, based on the electronic effects of the substituents, a qualitative prediction of the UV-Vis spectrum can be made. The amino group, being a strong electron-donating group, is expected to cause a significant bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The fluorine atom, being an electron-withdrawing group through induction but electron-donating through resonance, will have a more complex influence on the spectrum. The acetic acid group is generally considered to have a minor effect on the main aromatic absorptions.

To provide a quantitative understanding, theoretical calculations using computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), would be required to predict the electronic absorption spectrum. Such theoretical studies would allow for the assignment of specific electronic transitions to the observed or predicted absorption bands.

Table 1: Predicted UV-Vis Absorption Characteristics of 2-(4-Amino-2-fluorophenyl)acetic acid

| Predicted Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 230-260 | Phenyl ring |

Note: This table is based on general principles of UV-Vis spectroscopy and the known effects of similar substituents on the benzene chromophore. It is not based on experimental data for the target compound.

Application of X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the solid-state properties of a compound.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not reveal any published single-crystal X-ray diffraction data for 2-(4-Amino-2-fluorophenyl)acetic acid. Consequently, experimental details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Without experimental crystallographic data, a definitive analysis of the solid-state conformation and packing of 2-(4-Amino-2-fluorophenyl)acetic acid cannot be conducted. It is plausible that in the crystalline state, the molecule would exhibit hydrogen bonding interactions involving the carboxylic acid and amino functional groups, potentially leading to the formation of dimers or extended networks. The fluorine atom could also participate in weaker intermolecular interactions.

To obtain this structural information, the compound would need to be synthesized, purified, and crystallized to produce single crystals of suitable quality for X-ray diffraction analysis.

Table 2: Crystallographic Data for 2-(4-Amino-2-fluorophenyl)acetic acid

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z (molecules per unit cell) | Data not available |

Note: This table indicates the absence of available experimental data.

Computational Chemistry and Theoretical Investigations of 2 4 Amino 2 Fluorophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Amino-2-fluorophenyl)acetic acid, such studies would elucidate the effects of the fluorine atom and the amino group on the geometry and electronic distribution of the phenylacetic acid scaffold.

Density Functional Theory (DFT) Studies on Fluorinated Organic Compounds

Density Functional Theory (DFT) has become a standard method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations could provide optimized molecular geometry, including bond lengths and angles, for 2-(4-Amino-2-fluorophenyl)acetic acid. Furthermore, DFT is used to calculate electronic properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and spectral properties. While general DFT studies on fluorinated compounds exist, specific findings for 2-(4-Amino-2-fluorophenyl)acetic acid are absent from the current body of scientific literature.

Hartree-Fock (HF) Theory Applications in Fluorinated Systems

Hartree-Fock (HF) theory, an ab initio method, offers a foundational approach to solving the electronic Schrödinger equation. Although often less accurate than DFT for many applications due to the lack of electron correlation, HF calculations can still provide valuable insights into the electronic structure and molecular orbitals of fluorinated systems. A comparative HF and DFT study on 2-(4-Amino-2-fluorophenyl)acetic acid could offer a comprehensive understanding of its electronic characteristics. However, no such specific applications of HF theory to this molecule have been reported.

Analysis of Intermolecular Interactions and Hydrogen Bonding Involving Fluorine and Amine Moieties

The presence of both a fluorine atom and an amino group in 2-(4-Amino-2-fluorophenyl)acetic acid suggests the potential for a variety of intermolecular interactions that would govern its solid-state structure and solution-phase behavior.

C-H⋯F-C and C-F⋯F-C Interactions in Crystalline Architectures

In the solid state, weak interactions involving fluorine, such as C-H⋯F-C and C-F⋯F-C, can play a significant role in determining the crystal packing. Computational studies could predict the likelihood and geometry of these interactions in the crystalline form of 2-(4-Amino-2-fluorophenyl)acetic acid. Such information is vital for understanding polymorphism and material properties. At present, there are no published crystallographic or computational studies that detail these specific interactions for this compound.

Role of Fluorine in Modulating Solvation and Hydration Free Energies

The strategic placement of fluorine atoms can significantly alter the solvation properties of a molecule. Computational models can be employed to calculate the solvation and hydration free energies of 2-(4-Amino-2-fluorophenyl)acetic acid, providing insight into its solubility and partitioning behavior between different phases. The interplay between the hydrophilic amino and carboxylic acid groups and the hydrophobic, yet polar, fluorine-substituted phenyl ring would be of particular interest. This area remains uninvestigated for this specific molecule.

Predictive Modeling of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is a powerful tool for predicting spectroscopic data and reactivity, which can aid in the identification and characterization of molecules.

For 2-(4-Amino-2-fluorophenyl)acetic acid, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be invaluable for interpreting experimental data. Additionally, reactivity descriptors such as molecular electrostatic potential (MEP), Fukui functions, and frontier molecular orbital analysis can provide insights into the molecule's chemical behavior and potential reaction sites. nih.govresearchgate.net The calculated HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity. researchgate.net However, specific predictive models and calculated descriptors for 2-(4-Amino-2-fluorophenyl)acetic acid are not available in the scientific literature.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. rsc.org For fluorinated compounds like 2-(4-Amino-2-fluorophenyl)acetic acid, predicting ¹⁹F NMR chemical shifts is of particular interest.

The prediction of ¹⁹F NMR chemical shifts can be achieved with good accuracy using DFT-based procedures. rsc.org Methods such as the ωB97XD functional with the aug-cc-pvdz basis set have been shown to provide a balance of accuracy and computational efficiency, with root mean square errors as low as 3.57 ppm. rsc.org These calculations are sensitive to the molecular conformation. Therefore, to obtain accurate predictions, it is often necessary to perform calculations on multiple conformers sampled from molecular dynamics simulations and then average the results. uni-muenchen.de This approach accounts for the dynamic nature of the molecule in solution. uni-muenchen.de

The calculated chemical shifts are typically reported as shielding constants, which are then converted to chemical shifts relative to a reference standard. For ¹⁹F NMR, CFCl₃ is the standard reference. The ability to computationally predict these shifts helps in assigning signals in complex spectra and can provide insights into the electronic environment of the fluorine atom, which is influenced by subtle changes in molecular structure and intermolecular interactions. uni-muenchen.de Recent advancements also leverage machine learning and deep learning models, sometimes using protein structures predicted from amino acid sequences, to compute chemical shifts, highlighting the continuous evolution of predictive methodologies. nih.gov

Mulliken Charge Analysis and Frontier Molecular Orbital (FMO) Investigations

Mulliken Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. niscpr.res.inuni-muenchen.de These charges are calculated based on the distribution of electrons in the molecular orbitals among the constituent atoms. uni-muenchen.de The analysis provides a simplified picture of the charge distribution, which is instrumental in understanding a molecule's electrostatic potential, dipole moment, and non-covalent interactions. niscpr.res.inresearchgate.net

In 2-(4-Amino-2-fluorophenyl)acetic acid, a Mulliken charge analysis would reveal the effects of the electron-withdrawing fluorine atom and the electron-donating amino group on the charge distribution across the phenyl ring and the acetic acid side chain. Generally, electronegative atoms like fluorine and oxygen are expected to carry negative Mulliken charges, while hydrogen atoms and, to a lesser extent, carbon atoms bonded to them will exhibit positive charges. researchgate.net This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding how the molecule might interact with biological receptors or other molecules. niscpr.res.in It is important to note that Mulliken charges can be highly dependent on the basis set used in the calculation, which is a known limitation of the method. uni-muenchen.de

Interactive Table: Interpreting Atomic Charges

| Charge Value | Interpretation | Potential Role in 2-(4-Amino-2-fluorophenyl)acetic acid |

| Highly Negative | Atom is an electron-rich center. | Likely found on the Fluorine, Oxygen, and Nitrogen atoms. These are potential sites for hydrogen bonding or interaction with positive centers. |

| Highly Positive | Atom is an electron-deficient center. | Likely found on the acidic Hydrogen of the carboxyl group and hydrogens of the amino group. These are potential sites for nucleophilic attack or hydrogen bonding. |

| Near Zero | Atom has a relatively neutral charge. | May be found on some carbon atoms of the phenyl ring, indicating a more balanced electron distribution in that region. |

Frontier Molecular Orbital (FMO) Investigations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This indicates a higher polarizability and a greater ease of undergoing chemical reactions. The distribution of the HOMO and LUMO across the molecule identifies the regions most likely to be involved in electron donation and acceptance, respectively. researchgate.net For 2-(4-Amino-2-fluorophenyl)acetic acid, the HOMO is likely concentrated on the electron-rich amino group and the phenyl ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. Analyzing the HOMO and LUMO provides insights into the molecule's charge transfer characteristics and its potential reactivity in various chemical processes. niscpr.res.inresearchgate.net

Interactive Table: Significance of Frontier Orbitals

| Orbital | Description | Significance for 2-(4-Amino-2-fluorophenyl)acetic acid |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Its energy level relates to the ionization potential. The location indicates the most probable sites for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Its energy level relates to the electron affinity. The location indicates the most probable sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. It is a key indicator of molecular stability and reactivity. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govijbiotech.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and the non-covalent interactions that govern molecular behavior in different environments, such as in aqueous solution. nih.govualberta.ca

For a flexible molecule like 2-(4-Amino-2-fluorophenyl)acetic acid, which has a rotatable bond connecting the acetic acid side chain to the phenyl ring, MD simulations can explore the potential energy surface to identify stable conformations and the transitions between them. nih.gov This conformational analysis is crucial because the three-dimensional shape of a molecule dictates its biological activity and physical properties.

Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. dovepress.com By simulating the compound in a solvent like water, one can analyze the formation and dynamics of hydrogen bonds between the solute's amino and carboxylic acid groups and the surrounding water molecules. nih.govrsc.org The simulations can also elucidate how the molecule interacts with other solutes or with biological macromolecules, such as proteins. researchgate.net Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. ijbiotech.com

Radius of Gyration (Rg): To understand the compactness of the molecular structure. nih.gov

Radial Distribution Function (RDF): To characterize the structure of the solvent around specific atoms of the molecule and identify key intermolecular interactions. nih.gov

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds, which are critical for understanding solubility and binding interactions. dovepress.com

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of the molecule's behavior. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 4 Amino 2 Fluorophenyl Acetic Acid

Intrinsic Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions, most notably esterification and amide formation.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid moiety of 2-(4-Amino-2-fluorophenyl)acetic acid can be converted into an ester. This reaction, known as Fischer esterification, is a reversible process. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is typically carried out with an excess of the alcohol to drive the equilibrium towards the product side.

Amide Formation: The carboxylic acid can also react with amines to form amides. This transformation is of great significance in organic synthesis. The direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, the carboxylic acid is usually activated first. Common methods include conversion to an acyl chloride or the use of coupling reagents. In the context of 2-(4-Amino-2-fluorophenyl)acetic acid, the presence of the primary aromatic amine within the same molecule allows for the possibility of intramolecular reactions or polymerization under certain conditions. For intermolecular amide formation, the carboxylic acid would be reacted with an external amine in the presence of a suitable activating agent.

The acidity of the carboxylic acid group is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of carboxylic acids. In 2-(4-Amino-2-fluorophenyl)acetic acid, the fluorine atom exerts an electron-withdrawing inductive effect, which is expected to increase the acidity of the carboxylic acid compared to the non-fluorinated analogue, 4-aminophenylacetic acid. A predicted pKa value for the carboxylic acid group in the related compound 2-amino-2-(2,4-difluorophenyl)acetic acid is approximately 2.5, which is significantly lower than that of typical alkyl carboxylic acids, highlighting the impact of the electron-withdrawing fluorine atoms.

Intrinsic Reactivity of the Primary Aromatic Amine Moiety

The primary aromatic amine (-NH2) group in 2-(4-Amino-2-fluorophenyl)acetic acid imparts basicity and nucleophilicity to the molecule.

Acylation: The lone pair of electrons on the nitrogen atom makes the primary aromatic amine nucleophilic, allowing it to react with acylating agents such as acyl chlorides and acid anhydrides to form amides. This is a common reaction for protecting the amino group or for synthesizing more complex molecules. The reactivity of the amine can be influenced by the electronic nature of the substituents on the aromatic ring.

Diazotization: A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt (-N2+). Aryl diazonium salts are versatile intermediates in organic synthesis and can undergo a variety of transformations, including Sandmeyer reactions (to introduce halides or a cyano group), Schiemann reactions (to introduce fluorine), and coupling reactions to form azo dyes.

The basicity of the primary aromatic amine is a key factor in its reactivity. The lone pair on the nitrogen can accept a proton, rendering the amine basic. However, in aromatic amines, this lone pair is delocalized into the benzene (B151609) ring through resonance, which reduces its availability for protonation, making aromatic amines weaker bases than aliphatic amines. medchemexpress.com The substituents on the aromatic ring further modulate the basicity. Electron-donating groups increase the electron density on the nitrogen, making the amine more basic, while electron-withdrawing groups decrease the electron density and basicity. rdd.edu.iqchemscene.com In 2-(4-Amino-2-fluorophenyl)acetic acid, the fluorine atom is an electron-withdrawing group, which is expected to decrease the basicity of the amino group compared to aniline (B41778).

Influence of Fluoro-Substitution on Aromatic Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitution

The fluorine atom and the other substituents on the benzene ring direct the position of further substitution reactions on the ring.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, an electrophile attacks the electron-rich benzene ring. The substituents on the ring determine the rate and regioselectivity of the reaction. The amino group (-NH2) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. The acetic acid moiety (-CH2COOH) is generally considered to be a weakly deactivating group and an ortho-, para-director. The fluorine atom, being highly electronegative, is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

In 2-(4-Amino-2-fluorophenyl)acetic acid, the powerful activating and ortho-, para-directing effect of the amino group is expected to dominate. The fluorine atom at the 2-position and the amino group at the 4-position will direct incoming electrophiles. The positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. Fluoroaromatic compounds can undergo NAS, where the fluoride (B91410) ion acts as the leaving group. The presence of electron-withdrawing groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the case of 2-(4-Amino-2-fluorophenyl)acetic acid, the amino group is electron-donating, which would disfavor a standard NAS reaction. However, under specific conditions, such as with very strong nucleophiles or through mechanisms like the formation of a benzyne (B1209423) intermediate, nucleophilic substitution might be possible.

Kinetics and Thermodynamics of Reactions Involving 2-(4-Amino-2-fluorophenyl)acetic acid

Kinetics of Esterification: The rate of Fischer esterification is influenced by steric and electronic factors of both the carboxylic acid and the alcohol. For a given alcohol, the rate of esterification of substituted phenylacetic acids is sensitive to the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups can influence the electrophilicity of the carbonyl carbon. The following table presents kinetic data for the esterification of acetic acid with ethanol, which can serve as a general reference for understanding the kinetics of esterification reactions.

| Temperature (°C) | Molar Ratio (EtOH/AcOH) | Rate Constant, k | Conversion (%) |

| 50 | 10:1 | 0.0812 | 70.9 |

| 60 | 10:1 | 0.105 | 80 |

| Data for the esterification of acetic acid with ethanol, catalyzed by sulfuric acid. The rate constant units are not specified in the source. rdd.edu.iq |

Thermodynamics of Amide Formation: The formation of an amide from a carboxylic acid and an amine is a condensation reaction that is typically slightly endergonic or close to thermoneutral in the absence of a catalyst or activating agent. The reaction involves the formation of a stable amide bond and a molecule of water. The equilibrium can be driven towards the product side by removing water. The thermodynamics of the reaction will be influenced by the specific structures of the carboxylic acid and the amine.

Kinetics of Diazotization: The rate of diazotization of substituted anilines is dependent on the concentration of the amine, nitrous acid, and the acidity of the medium. The reaction rate is also highly sensitive to the electronic effects of the substituents on the aniline ring. Electron-donating groups generally increase the rate of diazotization, while electron-withdrawing groups decrease the rate. This can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. For the diazotization of substituted anilines, a negative rho (ρ) value is typically observed, indicating that the reaction is favored by electron-donating groups.

| Substituent | Relative Rate Constant |

| p-OCH3 | ~9 |

| p-CH3 | - |

| H | 1.00 |

| p-Cl | - |

| p-Br | - |

| p-NO2 | ~0.005 |

| Qualitative relative rate constants for the diazotization of para-substituted anilines. chemscene.com |

Derivatization Strategies for Analytical and Chiral Applications of 2 4 Amino 2 Fluorophenyl Acetic Acid

Methods for Enhancing Detection Sensitivity and Specificity in Mass Spectrometry

For quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), derivatization is a key strategy to improve the ionization efficiency and detection sensitivity of amino acids. nih.gov While underivatized amino acids can be analyzed, derivatization can overcome challenges associated with their amphoteric nature and low volatility. nih.gov The primary amino group and the carboxylic acid group of 2-(4-Amino-2-fluorophenyl)acetic acid are the principal targets for such modifications.

A common approach involves the derivatization of the carboxylic acid group through amide coupling. nih.gov This can be achieved under mild, aqueous conditions using a carbodiimide (B86325) agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxyl group, followed by reaction with a primary or secondary amine. nih.gov The choice of the amine reagent is critical for enhancing MS detection. Reagents containing a tertiary or quaternary amine group are often used to introduce a permanent positive charge or a site of high proton affinity, which significantly boosts the signal in positive-mode electrospray ionization (ESI-MS). elsevierpure.commdpi.com

For instance, derivatization with reagents like 2-dimethylaminoethylamine (DMED) or 3-picolylamine (3-PA) introduces a basic nitrogen atom that is readily protonated. mdpi.com More sophisticated reagents have been developed to combine improved chromatographic retention on reversed-phase columns with enhanced ionization. nih.gov Some derivatizing agents incorporate a bromine atom, which provides a characteristic isotopic pattern (79Br/81Br), allowing for highly specific recognition and clear identification of the derivatized analyte from complex biological matrices. nih.gov Another strategy is the use of N-hydroxysuccinimide esters of N-alkylnicotinic acid, where the quaternary amine increases the charge and an adjacent alkyl chain acts as a surfactant, enhancing the migration of the derivatized amino acid to the surface of electrospray droplets for more efficient ionization. elsevierpure.com

| Reagent Class | Example Reagent | Target Functional Group | Advantage for MS Analysis |

|---|---|---|---|

| Primary/Secondary Amines with Tertiary Amine | 2-Dimethylaminoethylamine (DMED) | Carboxylic Acid | Increases proton affinity for enhanced ESI+ signal. mdpi.com |

| Picolylamines | 3-Picolylamine (3-PA) | Carboxylic Acid | Provides enhanced sensitivity and selectivity in ESI+ mode. mdpi.com |

| Isotopically Labeled Reagents | d4-DMED | Carboxylic Acid | Used as an internal standard for quantitative analysis. mdpi.com |

| Halogenated Amines | 1-(3-Aminopropyl)-4-(4-bromophenyl)piperidine (APBP) | Carboxylic Acid | Introduces a distinct bromine isotope pattern for specific detection. nih.govmdpi.com |

| N-alkylnicotinic acid Esters | N-succinimidyl-N-butylnicotinate (C4-NA-NHS) | Primary Amine | Introduces a quaternary amine and surfactant properties, increasing ionization efficiency by 6- to 80-fold. elsevierpure.com |

Strategies for Chromatographic Resolution and Enantiomeric Purity Determination

As a chiral compound, 2-(4-Amino-2-fluorophenyl)acetic acid exists as a pair of enantiomers. The determination of enantiomeric purity is crucial in many applications. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, utilizing two primary strategies: direct and indirect resolution. tcichemicals.com

Direct Enantioseparation involves the use of a chiral stationary phase (CSP). CSPs create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers and resulting in different retention times. mdpi.com For amino acids and their derivatives, several types of CSPs are highly effective:

Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin and vancomycin (B549263) are broadly applicable for the separation of underivatized amino acids. sigmaaldrich.comnih.gov Chiral recognition is achieved through multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance. nih.gov

Zwitterionic Ion-Exchange CSPs: These phases, such as CHIRALPAK® ZWIX, are specifically designed for the enantioseparation of free amino acids. chiraltech.com They combine anion- and cation-exchange functionalities, enabling a synergistic double ion-pairing process that results in high selectivity for zwitterionic molecules. chiraltech.com

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and can resolve a broad range of chiral compounds, including N-derivatized amino acids. mdpi.commdpi.com

Indirect Enantioseparation requires a pre-column derivatization step where the enantiomeric mixture of 2-(4-Amino-2-fluorophenyl)acetic acid is reacted with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (typically reversed-phase). wikipedia.org A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), which reacts with the amino group to form stable diastereomeric amides. wikipedia.orgtcichemicals.com The choice of CDA is critical for achieving good chromatographic resolution between the resulting diastereomers.

| Strategy | Method | Description | Applicable to 2-(4-Amino-2-fluorophenyl)acetic acid |

|---|---|---|---|

| Direct Resolution | Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based) | Separates underivatized amino acids via multiple chiral recognition interactions. sigmaaldrich.comnih.gov | High potential for direct separation without derivatization. |

| Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) | Specifically designed for free amino acids, using dual ion-pairing mechanisms. chiraltech.com | Excellent candidate for direct, high-efficiency separation. | |

| Polysaccharide CSPs (e.g., Cellulose-based) | Effective for N-derivatized amino acids (e.g., Fmoc, Boc protected). sigmaaldrich.commdpi.com | Applicable if the amino group is first derivatized. | |

| Indirect Resolution | Derivatization with a Chiral Derivatizing Agent (CDA) | Reacts with a CDA (e.g., Mosher's acid chloride) to form diastereomers, which are then separated on an achiral column. wikipedia.orgtcichemicals.com | A robust method that relies on forming diastereomeric amides via the primary amine. |

Development and Application of Chiral Auxiliaries and Reagents Derived from Fluoro-phenylacetic acid

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Amino acids are common and effective precursors for the synthesis of chiral auxiliaries. nih.gov Given its structure as a chiral α-amino acid, 2-(4-Amino-2-fluorophenyl)acetic acid is a viable candidate for development into a novel chiral auxiliary.

One of the most successful classes of chiral auxiliaries derived from amino acids are the oxazolidinones, famously developed by David A. Evans. wikipedia.orgnumberanalytics.com These auxiliaries are widely used to direct stereoselective alkylation, aldol, and Diels-Alder reactions. numberanalytics.com By converting 2-(4-Amino-2-fluorophenyl)acetic acid into the corresponding amino alcohol and subsequently forming an oxazolidinone, a new auxiliary could be created. The steric bulk of the fluoro-phenyl group would be expected to effectively shield one face of an attached enolate, directing the approach of an electrophile to the opposite face and thereby inducing high diastereoselectivity. wikipedia.org

The presence of the fluorine atom on the phenyl ring could offer unique advantages. Fluorinated chiral auxiliaries have been shown to provide excellent levels of stereocontrol, sometimes due to specific electronic interactions, such as a fluorine-metal interaction, that can rigidify the transition state of a reaction. cyu.fr This enhanced conformational rigidity can lead to higher diastereoselectivity compared to non-fluorinated analogues. cyu.fr Therefore, a chiral auxiliary derived from 2-(4-Amino-2-fluorophenyl)acetic acid could be a valuable tool in asymmetric synthesis for producing enantiomerically pure acids, alcohols, or aldehydes. cyu.fr

| Auxiliary Type | Precursor | Key Reactions Controlled | Potential for 2-(4-Amino-2-fluorophenyl)acetic acid |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | α-Amino Acids | Alkylation, Aldol Reactions, Diels-Alder Reactions. wikipedia.orgnumberanalytics.com | A primary and well-established pathway for developing a new auxiliary from this compound. |

| Camphorsultams (Oppolzer Auxiliaries) | Camphorsulfonic acid (Terpene-derived) | Similar applications to oxazolidinones, offering different steric environments. nih.gov | Not directly derived, but serves as a benchmark for performance. |

| Pseudoephedrine Amides | Pseudoephedrine | Highly diastereoselective alkylation of carboxylic acids. wikipedia.org | The acid itself could be a substrate, or its amine could be part of a different auxiliary structure. |

Medicinal Chemistry and Biological Relevance of Phenylacetic Acid Derivatives and Fluorinated Analogues

Structure-Activity Relationship (SAR) Studies of Phenylacetic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and reduce side effects. For phenylacetic acid derivatives, SAR studies often focus on the substitution patterns of the phenyl ring. The introduction of various functional groups can significantly alter the molecule's electronic, steric, and lipophilic properties, thereby influencing its biological activity.

Research into aryl acetamide (B32628) triazolopyridazines has highlighted the remarkable role of fluorine in SAR. Systematic additions of fluorine atoms to the phenyl ring have been shown to cause dramatic improvements in potency against Cryptosporidium parvum. nih.gov For example, the addition of a fluorine atom at the 4-position of an unsubstituted phenyl ring resulted in an 18-fold increase in potency. nih.gov This enhancement is often attributed to the high electronegativity and unique steric properties of fluorine, which can lead to more favorable interactions with target enzymes or receptors.

Key findings from SAR studies on fluorinated phenylacetic acid derivatives often indicate a preference for electron-withdrawing groups on the aryl ring. nih.gov The position of the fluorine substituent is also critical. For instance, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety next to a piperazine (B1678402) ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk These studies underscore that even subtle changes, such as the position or number of fluorine atoms, can lead to significant shifts in biological activity, a principle that guides the rational design of new therapeutic agents. nih.gov

Table 1: Impact of Fluorine Substitution on Potency in an Aryl Acetamide Series Data sourced from SAR studies on anticryptosporidial compounds. nih.gov

| Base Compound | Substitution | Resulting Compound | Potency (EC50, µM) | Fold Change in Potency |

|---|---|---|---|---|

| Unsubstituted Phenyl | Add 4-Fluoro | 4-Fluorophenyl | 1.2 | 18x increase |

| 3-Methylphenyl | Add 4-Fluoro | 3-Methyl-4-fluorophenyl | 0.35 | 34x increase |

| 3-Methylphenyl | Replace Methyl with CF3 | 3-(Trifluoromethyl)phenyl | 1.1 | 10x increase |

Impact of Fluorine on the Biological Properties of Amino Acids and Phenylacetic Acid Analogues

The incorporation of fluorine into amino acids and their analogues, such as phenylacetic acid derivatives, is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties. tandfonline.comresearchgate.net Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence ligand-protein interactions, metabolic stability, and bioavailability. tandfonline.comresearchgate.net

Modulation of Ligand-Protein Interactions and Binding Affinity

One of the primary reasons for introducing fluorine into a drug candidate is to increase its binding affinity for a target protein. tandfonline.comresearchgate.net This can be achieved through several mechanisms. The substitution of hydrogen with fluorine is often isosteric, meaning it doesn't significantly increase the molecule's size, allowing it to fit into binding pockets designed for the non-fluorinated analogue. tandfonline.com

Fluorine can enhance binding affinity through direct, favorable interactions with the protein. These include multipolar interactions between the C-F bond and polar groups on the protein backbone, such as carbonyls (C-F···C=O). nih.govacs.org Such interactions have been observed to contribute substantially to the high affinity of small molecule inhibitors. nih.gov For example, in a series of thrombin inhibitors, the introduction of a fluorine atom into a benzyl (B1604629) ring enhanced binding affinity by up to 6-fold, an effect attributed to a close contact between the fluorine and a backbone carbonyl group. nih.govacs.org Furthermore, fluorine can influence the polarity of other parts of the molecule, indirectly strengthening their interactions with the protein. tandfonline.comresearchgate.net

Influence on Metabolic Pathways and Bioavailability

Fluorine substitution is a powerful tool for improving a molecule's metabolic stability. tandfonline.comresearchgate.net Many drug candidates fail due to rapid metabolism by cytochrome P450 enzymes, which often involves the oxidation of a C-H bond. By replacing a hydrogen atom at a metabolically labile site with a fluorine atom, chemists can effectively block this metabolic pathway, as the C-F bond is significantly stronger and more resistant to cleavage. tandfonline.com This increased stability can lead to a longer half-life and improved bioavailability. researchgate.net

Role as a Privileged Synthetic Building Block in the Construction of Bioactive Molecules

2-(4-Amino-2-fluorophenyl)acetic acid is recognized as a valuable synthetic building block in medicinal chemistry. bldpharm.comscbt.comchemscene.com Its structure contains multiple functional groups—a carboxylic acid, an amine, and a fluorinated aromatic ring—that allow for versatile chemical modifications. Such fluorinated building blocks are crucial in the construction of more complex, biologically active molecules. bldpharm.com

The utility of fluorophenyl units derived from such building blocks is evident in numerous FDA-approved drugs. nih.govmdpi.com For instance, Vonoprazan, a potassium-competitive acid blocker, incorporates a 2-fluorophenyl unit in its structure. mdpi.com The synthesis of such complex molecules often relies on the availability of well-defined, functionalized building blocks like 2-(4-Amino-2-fluorophenyl)acetic acid. The presence of fluorine in these building blocks is a strategic choice made during the drug design process to imbue the final molecule with desirable properties, such as enhanced potency, selectivity, and metabolic stability. researchgate.netnih.gov

The synthesis of novel bioactive compounds frequently involves multicomponent reactions or sequential coupling steps where pre-functionalized building blocks are assembled. mdpi.comnih.gov Amino acid derivatives, in particular, serve as foundational scaffolds for creating a wide range of therapeutic agents. sigmaaldrich.comresearchgate.net The incorporation of non-natural, fluorinated amino acid analogues allows chemists to explore new chemical space and develop molecules with unique pharmacological profiles.

Exploration of New Therapeutic Avenues Based on Derivatives of Phenylacetic Acid

Derivatives of phenylacetic acid are being actively investigated for a wide array of therapeutic applications, spanning from infectious diseases to oncology. The core phenylacetic acid scaffold provides a versatile platform for chemical modification, enabling the development of compounds that can interact with diverse biological targets.

Table 2: Therapeutic Areas for Phenylacetic Acid Derivatives A summary of investigated applications for various derivatives.

| Therapeutic Area | Target/Application | Example Derivative Class |

|---|---|---|

| Infectious Disease | Antibiotic Stress Response | Phenylacetic Acid (PAA) analogues |

| Infectious Disease | Influenza Neuraminidase Inhibitors | Hydrophobic Phenylacetic Acid derivatives |

| Oncology | SIRT2 and EGFR Inhibitors | 3-Aminopropanoic Acid derivatives |

| Gastroenterology | GERD Treatment | Vonoprazan (contains fluorophenyl moiety) |

| Oncology | KRAS G12C Inhibitors | Adagrasib (contains fluorinated moieties) |

In the realm of infectious diseases, derivatives of phenylacetic acid are being explored for their potential to modulate bacterial responses to stress. For example, the phenylacetic acid catabolic pathway has been implicated in the response of Acinetobacter baumannii to antibiotics. nih.gov Other studies have synthesized and evaluated hydrophobic phenylacetic acid derivatives as inhibitors of neuraminidase, a key enzyme for the influenza A virus. researchgate.net

Environmental Fate and Degradation Pathways of 2 4 Amino 2 Fluorophenyl Acetic Acid

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of 2-(4-Amino-2-fluorophenyl)acetic acid in the environment. The primary mechanisms considered are photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For 2-(4-Amino-2-fluorophenyl)acetic acid, this process is expected to be a relevant transformation pathway in sunlit surface waters and on soil surfaces.

The aromatic ring and the amino group in the molecule can absorb UV radiation, leading to the formation of excited states that can undergo various reactions. Based on studies of similar compounds, several photodegradation pathways can be postulated. For instance, the photolysis of other phenylacetic acid derivatives is known to involve fragmentation of the acetic acid side chain. Similarly, research on the photodegradation of 4-fluoroaniline (B128567) suggests that the amino group can be oxidized and that the carbon-fluorine bond can be cleaved under certain photocatalytic conditions. researchgate.net

Potential photodegradation reactions for 2-(4-Amino-2-fluorophenyl)acetic acid could include:

Decarboxylation: Loss of the carboxylic acid group as carbon dioxide.

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.

Deamination: Removal of the amino group.

Defluorination: Cleavage of the carbon-fluorine bond, although this is generally considered more difficult due to the high bond energy. numberanalytics.comnumberanalytics.com